2-Amino-1-(4-chlorophenyl)-4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-AMINO-1-(4-CHLOROPHENYL)-4-{4-METHOXY-3-[(2,4,6-TRIBROMOPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, chloro, methoxy, and tribromophenoxy groups
Preparation Methods
The synthesis of 2-AMINO-1-(4-CHLOROPHENYL)-4-{4-METHOXY-3-[(2,4,6-TRIBROMOPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions. For example, a one-pot, four-component reaction can be employed, which includes the use of dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione . This method is efficient and yields the desired compound with high purity.
Chemical Reactions Analysis
2-AMINO-1-(4-CHLOROPHENYL)-4-{4-METHOXY-3-[(2,4,6-TRIBROMOPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic activities . Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-1-(4-CHLOROPHENYL)-4-{4-METHOXY-3-[(2,4,6-TRIBROMOPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect inflammatory and pain signaling pathways .
Comparison with Similar Compounds
When compared to similar compounds, 2-AMINO-1-(4-CHLOROPHENYL)-4-{4-METHOXY-3-[(2,4,6-TRIBROMOPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE stands out due to its unique combination of functional groups. Similar compounds include 2-AMINO-4-(4-CHLOROPHENYL)-7,7-DIMETHYL-1-(4-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE and 2-AMINO-4-(4-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE . These compounds share a similar core structure but differ in the substituents attached to the quinoline ring, which can significantly impact their chemical properties and applications.
Properties
Molecular Formula |
C32H27Br3ClN3O3 |
---|---|
Molecular Weight |
776.7 g/mol |
IUPAC Name |
2-amino-1-(4-chlorophenyl)-4-[4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C32H27Br3ClN3O3/c1-32(2)13-25-29(26(40)14-32)28(22(15-37)31(38)39(25)21-7-5-20(36)6-8-21)17-4-9-27(41-3)18(10-17)16-42-30-23(34)11-19(33)12-24(30)35/h4-12,28H,13-14,16,38H2,1-3H3 |
InChI Key |
QOVOATBREWSFNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC(=C(C=C4)OC)COC5=C(C=C(C=C5Br)Br)Br)C(=O)C1)C |
Origin of Product |
United States |
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